molecular formula C26H35N3O B3950730 (4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone

(4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone

Cat. No.: B3950730
M. Wt: 405.6 g/mol
InChI Key: UBRLMYIFSYLLJQ-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone is a complex organic compound that features a piperazine ring and a piperidine ring, both of which are substituted with benzyl and phenylpropyl groups, respectively

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O/c1-22(24-10-6-3-7-11-24)20-27-14-12-25(13-15-27)26(30)29-18-16-28(17-19-29)21-23-8-4-2-5-9-23/h2-11,22,25H,12-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRLMYIFSYLLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine and piperidine intermediates. The piperazine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide. The piperidine ring is then alkylated with 2-phenylpropyl bromide under similar basic conditions. Finally, the two intermediates are coupled using a carbonylation reaction, often facilitated by a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpropyl groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl or phenylpropyl derivatives.

Scientific Research Applications

(4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors in the brain, modulating neurotransmitter activity and thereby exerting its effects. The exact pathways and targets are still under investigation, but it is thought to influence dopamine and serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

  • (4-benzylpiperazin-1-yl)-[1-(2-phenylethyl)piperidin-4-yl]methanone
  • (4-benzylpiperazin-1-yl)-[1-(2-phenylbutyl)piperidin-4-yl]methanone
  • (4-benzylpiperazin-1-yl)-[1-(2-phenylpentyl)piperidin-4-yl]methanone

Uniqueness

(4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of both benzyl and phenylpropyl groups can influence its binding affinity and selectivity for various receptors, making it a valuable compound for drug development and research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone
Reactant of Route 2
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(4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone

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